molecular formula C6H4ClN3 B2640140 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427452-48-9

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2640140
CAS No.: 1427452-48-9
M. Wt: 153.57
InChI Key: LDKRPCKISZJOQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the intermediate 2-chloropyridine-3-carbohydrazide . This intermediate then undergoes cyclization with phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antifungal , antibacterial , and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceutical intermediates . Its versatility allows for its incorporation into various chemical processes .

Comparison with Similar Compounds

  • 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Comparison: While these compounds share a similar core structure, the different halogen substituents can significantly influence their chemical reactivity and biological activity. For example, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative due to the smaller size and higher electronegativity of the fluorine atom .

Biological Activity

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H4_4ClN3_3
  • Molecular Weight : 153.569 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 1.28

The compound features a chlorine atom at the 7-position of the triazole ring, contributing to its reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of MCF-7 breast cancer cells with an IC50_{50} value of 3.91 μM . Its derivatives have demonstrated activity against multiple cancer types by targeting pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Research indicates that this compound possesses significant antibacterial and antifungal activities. It has been noted for its selectivity against pathogens such as Chlamydia spp., suggesting potential as a lead compound for antibiotic development .
  • Neuropharmacological Effects : The compound acts as an antagonist in various receptor systems. Notably, it inhibits AXL receptor tyrosine kinase function, which plays a role in cancer progression and metastasis .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as JAK1 and JAK2 involved in signaling pathways that regulate immune responses and cell proliferation . This inhibition can lead to reduced angiogenesis and tumor growth.
  • Target Interaction : The compound interacts with various molecular targets, including rorγt and PHD-1, influencing biochemical pathways related to inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50_{50} ValueReference
AnticancerMCF-7 Cells3.91 μM
AntimicrobialChlamydia spp.Selective Activity
Enzyme InhibitionJAK1/JAK2Not specified
AXL Receptor InhibitionCancer ProgressionSignificant Inhibition

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions due to its sulfonyl chloride group . Derivatives of this compound have been explored for enhanced biological activity and specificity towards different targets.

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRPCKISZJOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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